1-((1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Beschreibung
1-((1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring a trifluoromethylphenyl group and a nicotinoyl-substituted piperidine scaffold. The compound’s structure integrates a methylthio (-SMe) moiety on the nicotinoyl ring, which may enhance metabolic stability and binding interactions in biological systems.
Eigenschaften
IUPAC Name |
1-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2S/c1-31-18-17(6-3-9-25-18)19(29)28-10-7-14(8-11-28)13-26-20(30)27-16-5-2-4-15(12-16)21(22,23)24/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMQPXRLDWQRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its intricate structure, which includes a piperidine ring, a methylthio group, and a trifluoromethyl-substituted phenyl group, suggests possible interactions with various biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is , with a molecular weight of approximately 370.5 g/mol . The structural features are summarized in the following table:
| Feature | Description |
|---|---|
| Piperidine Ring | Central to the compound's structure |
| Methylthio Group | Enhances reactivity and potential biological interactions |
| Trifluoromethyl Phenyl Group | Contributes to lipophilicity and receptor interactions |
| Urea Linkage | Potentially involved in hydrogen bonding with biological targets |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the piperidine intermediate.
- Introduction of the nicotinoyl group via acylation.
- Addition of the methylthio group through nucleophilic substitution.
- Final assembly involving the urea linkage and trifluoromethyl-substituted phenyl group.
These synthetic routes are crucial for obtaining high yields and purity necessary for subsequent biological testing.
The exact mechanism of action for 1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea remains largely unknown due to the lack of specific research. However, it is hypothesized that its activity may involve:
- Interaction with specific receptors or enzymes.
- Modulation of signaling pathways related to cancer progression or metabolic regulation.
Case Studies
Although direct case studies on this specific compound are scarce, related compounds have been investigated extensively:
- A study on urea-based compounds demonstrated their ability to cross the blood-brain barrier (BBB), highlighting their potential for treating CNS-related conditions .
- Another investigation into structurally similar derivatives showed significant anticancer properties, emphasizing the importance of structural modifications in enhancing biological activity .
Vergleich Mit ähnlichen Verbindungen
(a) 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
- Key Features :
- Urea core with a 4-chloro-3-(trifluoromethyl)phenyl group.
- Pyridine ring substituted with methoxy and methyl groups, linked via a thioether (-S-) bridge.
- Comparison: The chloro substituent on the phenyl ring may increase electron-withdrawing effects compared to the unsubstituted trifluoromethylphenyl group in the target compound. The methoxy and methyl groups on the pyridine ring could enhance solubility but reduce metabolic stability relative to the methylthio-nicotinoyl group .
(b) 1-[1-(2-Methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea (2RU)
- Key Features: Piperidine ring acylated with an isobutyryl (2-methylpropanoyl) group. 4-(Trifluoromethyl)phenyl urea moiety.
- The absence of a sulfur atom in the acyl group could reduce interactions with cysteine residues in enzyme active sites .
(c) 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea
- Key Features :
- Piperidine substituted with a 3-(4-fluorophenyl)propyl chain.
- Tetrazole ring on the phenyl urea group.
- Comparison: The tetrazole group (a bioisostere for carboxylic acids) may improve solubility and hydrogen-bonding capacity compared to the trifluoromethyl group.
Physicochemical and Pharmacokinetic Inferences
Q & A
Q. What are the key considerations for optimizing the synthesis of this urea derivative?
Synthesis optimization requires addressing:
- Stepwise coupling : The nicotinoyl-piperidine moiety must be coupled to the trifluoromethylphenyl group via urea linkage. Reaction conditions (e.g., anhydrous DMF, 0–5°C for carbodiimide-mediated coupling) influence yield .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require chromatographic purification (silica gel, ethyl acetate/hexane) .
- Protecting groups : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl for amines) prevents side reactions during multi-step synthesis .
Q. How can structural characterization be systematically validated?
Use orthogonal analytical techniques:
- NMR : Confirm regiochemistry of the piperidine-methyl group (δ 2.8–3.2 ppm for CH₂) and trifluoromethylphenyl resonance (δ 7.4–7.6 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺ expected at m/z 496.1342 for C₂₂H₂₃F₃N₄O₂S) and isotopic pattern matching .
- X-ray crystallography : Resolve spatial arrangement of the methylthio-nicotinoyl and trifluoromethylphenyl groups to confirm stereoelectronic effects .
Q. What biological targets are plausible for this compound?
Prioritize targets based on structural analogs:
- Kinase inhibition : The nicotinoyl group may interact with ATP-binding pockets (e.g., JAK2 or EGFR kinases) .
- GPCR modulation : The trifluoromethylphenyl group is common in serotonin receptor ligands (e.g., 5-HT₆ antagonists) .
- Validate via docking : Use AutoDock Vina with PDB structures (e.g., 4WIQ for JAK2) to predict binding affinity .
Advanced Research Questions
Q. How can computational methods guide reaction pathway optimization?
- Reaction path search : Apply density functional theory (DFT, B3LYP/6-31G*) to model intermediates and transition states. Identify energy barriers for urea bond formation .
- Solvent effects : Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics (e.g., acetonitrile vs. THF) .
- Machine learning : Train models on PubChem data (≥50 urea derivatives) to predict optimal coupling reagents (e.g., HATU vs. EDCI) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Table 1. Key structural modifications and biological implications
| Substituent Modification | Biological Impact (Hypothesis) | Reference |
|---|---|---|
| Replace trifluoromethyl with Cl | Reduced metabolic stability | |
| Substitute methylthio with OMe | Altered kinase selectivity profile | |
| Piperidine N-methylation | Enhanced blood-brain barrier penetration |
Q. Methodology :
Q. How to resolve contradictions in solubility and stability data?
Contradictions often arise from:
- pH-dependent solubility : Measure logD (octanol/water) at pH 2.0 (simulated gastric fluid) vs. pH 7.4 (blood). A logD >3 indicates poor aqueous solubility, requiring formulation with cyclodextrins .
- Oxidative degradation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS can detect methylthio oxidation to sulfone (-SO₂-) .
- Cross-validate assays : Compare HPLC purity data with ¹H NMR integration (e.g., 95% purity threshold) .
Q. What strategies improve in vivo bioavailability of this compound?
- Prodrug design : Convert urea to carbamate for enhanced absorption (hydrolyzed by esterases in plasma) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to increase plasma half-life .
- Pharmacokinetic profiling : Monitor Cₘₐₓ and AUC in rodent models after IV vs. oral administration .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
